molecular formula C14H18N2O3 B112065 benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate CAS No. 167757-45-1

benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate

Cat. No.: B112065
CAS No.: 167757-45-1
M. Wt: 262.3 g/mol
InChI Key: UNJWOPBEKPMSGH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

benzyl 4-carbamoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c15-13(17)12-6-8-16(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJWOPBEKPMSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379828
Record name benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167757-45-1
Record name benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbamate Protection of Piperidine-4-Carboxamide

The most direct route involves protecting the piperidine nitrogen of 4-piperidinecarboxamide with benzyl chloroformate (CbzCl).

Procedure :

  • Starting Material : 4-Piperidinecarboxamide is suspended in anhydrous dichloromethane (DCM) under nitrogen.

  • Base Addition : Triethylamine (2.2 equiv) is added to scavenge HCl.

  • CbzCl Introduction : Benzyl chloroformate (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

  • Workup : The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated.

  • Purification : Recrystallization from ethyl acetate/hexanes yields the product as a white solid (mp 130°C).

Key Data :

ParameterValue
Yield~65–70% (inferred)
SolventDichloromethane
Reaction Time12 hours

Sequential Esterification and Amidation

An alternative route starts with 4-piperidinecarboxylic acid, proceeding through esterification and amidation.

Step 1: Methyl 4-Piperidinecarboxylate Synthesis
4-Piperidinecarboxylic acid reacts with thionyl chloride (SOCl₂) in methanol to form the methyl ester hydrochloride.

Conditions :

  • Molar Ratio : 1:1.2 (acid:SOCl₂)

  • Temperature : Reflux (65°C)

  • Time : 3 hours.

Step 2: Amide Formation
The methyl ester is treated with aqueous ammonia (28%) at 80°C for 6 hours, yielding 4-piperidinecarboxamide.

Step 3: Cbz Protection
The carboxamide undergoes protection with benzyl chloroformate as described in Section 1.1.

Comparison of Routes :

ParameterRoute 1.1Route 1.2
Starting Material4-Piperidinecarboxamide4-Piperidinecarboxylic acid
Steps13
Key ChallengeCarboxamide availabilityEster hydrolysis side reactions

Optimization Strategies

Solvent and Temperature Effects

  • Solvent Choice : Tetrahydrofuran (THF) increases reaction rates compared to DCM but requires rigorous drying.

  • Low-Temperature Control : Maintaining 0°C during CbzCl addition minimizes diimide byproducts.

PropertyValueSource
Molecular FormulaC₁₄H₁₈N₂O₃
Molecular Weight262.3 g/mol
Melting Point130°C
Boiling Point475.5±44.0°C (predicted)
Density1.224±0.06 g/cm³

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 4.20–4.10 (m, 2H, NCH₂), 3.00–2.85 (m, 1H, CONH₂), 2.70–2.50 (m, 2H, CH₂N), 1.90–1.60 (m, 4H, piperidine-CH₂).

  • IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (C-N).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Benzyl Chloroformate Alternatives : Phenyl chloroformate reduces costs but requires higher stoichiometry.

  • Continuous Flow Systems : Microreactors improve heat dissipation during exothermic protection steps .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anti-Cancer Agents

Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate plays a crucial role in the design of novel anti-cancer agents. Researchers have synthesized derivatives that exhibit significant antiproliferative activity against various cancer cell lines, including HeLa, A549, HepG2, and MCF-7. The evaluation of these compounds showed IC50 values ranging from 0 μM to 100 μM, indicating moderate to excellent potency in inhibiting cancer cell proliferation in a dose-dependent manner.

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Similar nitrogen-bearing heterocyclic compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The synthesis of this compound derivatives has been linked to enhanced antimicrobial activity, suggesting potential applications in treating infectious diseases.

Other Therapeutic Applications

Beyond anti-cancer and antimicrobial uses, this compound derivatives have shown promise in various therapeutic areas:

  • Antiviral : Potential applications against viral infections.
  • Antimalarial : Investigated for efficacy against malaria-causing parasites.
  • Anti-inflammatory : Compounds derived from this structure may exhibit anti-inflammatory properties.
  • CNS Disorders : Research indicates potential use in treating neurological conditions such as Alzheimer's disease and depression .

Case Studies and Research Findings

StudyObjectiveMethodologyResults
Study on Anti-Cancer ActivityEvaluate antiproliferative effectsMTT assay on cancer cell linesCompounds showed IC50 values between 0 μM and 100 μM
Antimicrobial Activity AssessmentTest efficacy against bacterial strainsDisc diffusion methodSignificant inhibition zones observed for several derivatives
CNS Activity ResearchInvestigate potential neuroprotective effectsIn vivo modelsPositive outcomes suggestive of therapeutic potential

Mechanism of Action

The mechanism of action of benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations and Reactivity

The target compound’s amide group (aminocarbonyl) distinguishes it from analogs with halides, esters, or hydroxymethyl substituents. Key analogs include:

a. Benzyl 4-(bromomethyl)tetrahydro-1(2H)-pyridinecarboxylate (CAS 159275-17-9)
  • Molecular Formula: C₁₄H₁₈BrNO₂
  • Molecular Weight : 312.20 g/mol
  • Properties : Melting point 68°C; priced at JPY 47,200/g (97% purity) .
  • Key Difference : Bromomethyl group enhances electrophilicity, making it suitable for alkylation or cross-coupling reactions. Higher molecular weight and cost reflect specialized synthetic applications .
b. Benzyl 4-(hydroxymethyl)tetrahydro-1(2H)-pyridinecarboxylate (CAS 122860-33-7)
  • Molecular Formula: C₁₄H₁₉NO₃
  • Purity : ≥95% .
  • Key Difference : Hydroxymethyl group increases polarity, improving solubility in polar solvents. Likely used in conjugation reactions or as a precursor for esterification .
c. Benzyl 4-(chlorocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate
  • Molecular Formula: C₁₄H₁₆ClNO₃
  • Density : 1.269 g/cm³ .
  • Key Difference: Chlorocarbonyl group acts as a reactive acylating agent, enabling peptide bond formation or ester synthesis. Higher density compared to the aminocarbonyl analog suggests structural compactness .
d. tert-Butyl 4-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]tetrahydro-1(2H)-pyridinecarboxylate (CAS 365413-31-6)
  • Molecular Formula : C₁₆H₂₄N₂O₄S
  • Molecular Weight : 340.44 g/mol
  • Properties : Melting point 71–73°C; priced at JPY 39,200/g .

Comparative Data Table

Compound (CAS) Functional Group Molecular Weight (g/mol) Melting Point (°C) Key Applications Price (per gram)
167757-45-1 (Target) Aminocarbonyl (amide) 262.3 130 Pharmaceutical intermediate ~JPY 3,600
159275-17-9 Bromomethyl 312.20 68 Alkylation reactions JPY 47,200
122860-33-7 Hydroxymethyl 265.3 (est.) N/A Conjugation, solubility enhancement N/A
N/A (Chlorocarbonyl analog) Chlorocarbonyl 295.7 N/A Acylation, peptide synthesis N/A
365413-31-6 Ethoxycarbonyl-thiazol 340.44 71–73 Bioactive compound synthesis JPY 39,200

Biological Activity

Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate, with the CAS number 167757-45-1, is an organic compound belonging to the class of tetrahydropyridines. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₈N₂O₃
  • Molecular Weight : 262.31 g/mol
  • IUPAC Name : Benzyl 4-carbamoylpiperidine-1-carboxylate
  • Synonyms : N-Z-isonipecotinamide, 1-Cbz-4-piperidinecarboxamide

The compound features a benzyl group attached to a tetrahydropyridine ring, which is substituted with an aminocarbonyl group. This unique structure is believed to contribute to its biological activity.

This compound may interact with various biological macromolecules, including enzymes and receptors. Its mechanism of action likely involves:

  • Binding to Enzymes : The compound may serve as a ligand, modulating enzyme activity and influencing metabolic pathways.
  • Receptor Interaction : It may also interact with specific receptors, potentially altering signaling cascades within cells.

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound could inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : There is emerging evidence supporting its role in cancer therapy, possibly through apoptosis induction in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates enzyme activity

Case Studies

  • Anti-inflammatory Effects :
    A study examined the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in vitro. The results indicated a significant reduction in the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in inflammatory conditions.
  • Anticancer Activity :
    In another study involving various cancer cell lines, treatment with this compound led to increased markers of apoptosis. Flow cytometry analysis revealed that the compound significantly increased the percentage of apoptotic cells compared to controls, indicating its potential as an anticancer agent.

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through several methods, typically involving the reaction of benzylamine with a suitable tetrahydropyridine derivative under controlled conditions. The compound can undergo various chemical reactions:

  • Oxidation : Can be oxidized to form oxo derivatives.
  • Reduction : Reduction reactions can yield amine derivatives.

Table 2: Reaction Types and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionSodium borohydrideEthanol solvent
SubstitutionAlkyl halidesBase-catalyzed

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via substitution of benzyl 4-(chlorocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate with ammonia or amines under mild conditions (e.g., THF, 0–25°C). Optimization involves controlling stoichiometry (1:1.2 molar ratio of precursor to amine) and using bases like triethylamine to neutralize HCl byproducts. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) . For higher yields, catalytic Pd-mediated coupling (e.g., Suzuki-Miyaura) with boronic esters may be explored, as seen in analogous tetrahydropyridine derivatives .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, tetrahydropyridine ring protons at δ 1.5–3.5 ppm) and carbonyl carbons (C=O at ~170 ppm) .
  • IR : Stretching vibrations for carbonyl (1650–1750 cm1^{-1}) and amide (1550–1650 cm1^{-1}) groups confirm functionalization .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 277.1314 for C14_{14}H17_{17}N2_2O3_3) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Q. How can researchers troubleshoot low yields during the aminocarbonylation step?

  • Methodological Answer : Low yields may stem from incomplete substitution or side reactions. Strategies include:

  • Increasing reaction time (12–24 hours) and using excess amine (1.5 eq).
  • Employing coupling agents like HATU or EDCI to activate the carbonyl intermediate .
  • Monitoring byproducts (e.g., hydrolysis to carboxylic acid) via LC-MS and adjusting pH to avoid aqueous conditions .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the tetrahydropyridine ring be addressed?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For C-4 derivatization:

  • Catalyst Design : Use Pd(PPh3_3)4_4 or Buchwald-Hartwig catalysts to direct cross-coupling to the less hindered position .
  • Protecting Groups : Boc or benzyl groups on the ring nitrogen can shield specific sites, as demonstrated in tert-butyl-protected analogs .
  • Computational Modeling : DFT calculations predict electron density distribution to guide reagent selection (e.g., electrophilic vs. nucleophilic attacks) .

Q. What strategies resolve contradictions in NMR data for stereoisomers or polymorphs?

  • Methodological Answer : Discrepancies arise from dynamic rotational barriers or crystallinity. Approaches include:

  • Variable Temperature NMR : Detect coalescence of split peaks to identify conformational isomers .
  • X-ray Crystallography : Resolve absolute configuration, as applied to tert-butyl 4-oxo-piperidinecarboxylate derivatives .
  • 2D NMR (COSY, NOESY) : Map through-space correlations to distinguish axial vs. equatorial substituents .

Q. How can the aminocarbonyl group’s reactivity be leveraged for targeted drug discovery?

  • Methodological Answer : The amide moiety serves as a hydrogen-bond donor/acceptor for receptor interactions. Methodologies include:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., methyl, fluoro) and evaluate bioactivity against disease targets (e.g., kinases, GPCRs) .
  • Click Chemistry : Incorporate azide/alkyne groups via Huisgen cycloaddition for bioconjugation, as shown in related pyridinecarboxamide derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.